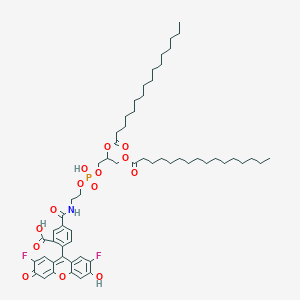

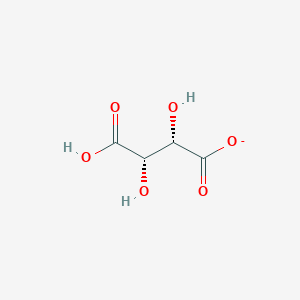

![molecular formula C29H50O21 B1263859 [2-[2-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate CAS No. 9045-28-7](/img/structure/B1263859.png)

[2-[2-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[2-[2-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate is a modified form of starch, a naturally occurring polysaccharide found in plants Starch is composed of glucose units linked by glycosidic bonds and serves as a primary energy reserve in plantsThis compound is particularly valued for its improved solubility, stability, and functionality compared to native starch .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: [2-[2-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate is typically prepared through the esterification of starch with acetic anhydride or acetic acid. The reaction is catalyzed by acids such as p-toluenesulfonic acid. The process involves the reaction of the hydroxyl groups of starch with acetic anhydride, resulting in the formation of ester bonds and the release of acetic acid .

Industrial Production Methods: Industrial production of starch, acetate often employs a semi-dry or slurry method. In the semi-dry method, starch is mixed with acetic anhydride and a catalyst, and the reaction is carried out under controlled temperature and moisture conditions. The slurry method involves dispersing starch in water, adding acetic anhydride, and maintaining the reaction under agitation. Both methods aim to achieve a high degree of substitution while maintaining the integrity of the starch granules .

Analyse Des Réactions Chimiques

Types of Reactions: [2-[2-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate undergoes various chemical reactions, including:

Esterification: The primary reaction for its synthesis.

Hydrolysis: Breakdown of ester bonds in the presence of water or acids.

Oxidation: Introduction of carbonyl and carboxyl groups, enhancing its reactivity.

Etherification: Formation of ether bonds, improving its solubility and stability

Common Reagents and Conditions:

Esterification: Acetic anhydride, acetic acid, p-toluenesulfonic acid as a catalyst.

Hydrolysis: Water, acids (e.g., hydrochloric acid).

Oxidation: Oxidizing agents like sodium hypochlorite.

Etherification: Alkyl halides, alkaline conditions

Major Products Formed:

Esterification: this compound.

Hydrolysis: Partially hydrolyzed starch, acetate.

Oxidation: Oxidized starch derivatives.

Etherification: Etherified starch derivatives

Applications De Recherche Scientifique

[2-[2-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate has a wide range of applications in various fields:

Chemistry: Used as a biodegradable polymer for the synthesis of environmentally friendly materials.

Biology: Employed in the development of drug delivery systems due to its biocompatibility and controlled release properties.

Medicine: Utilized in wound dressings and tissue engineering for its biocompatibility and ability to promote cell growth.

Industry: Applied as a thickener, stabilizer, and film-forming agent in food products, adhesives, and coatings .

Mécanisme D'action

The mechanism of action of starch, acetate involves its interaction with various molecular targets and pathways:

Biodegradability: The ester bonds in starch, acetate are susceptible to hydrolysis by enzymes, leading to its breakdown into glucose units.

Biocompatibility: Its structure allows for interaction with biological tissues without eliciting an immune response.

Controlled Release: The ester bonds can be engineered to degrade at specific rates, allowing for controlled release of encapsulated substances

Comparaison Avec Des Composés Similaires

Starch, succinate: Modified with succinic anhydride, used for similar applications but with different solubility and stability profiles.

Starch, phosphate: Modified with phosphoric acid, known for its enhanced thickening properties.

Starch, citrate: Modified with citric acid, used for its improved emulsifying properties

Uniqueness of Starch, Acetate: [2-[2-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate stands out due to its balanced properties of solubility, stability, and biodegradability. Its ability to form films and its compatibility with various industrial processes make it a versatile compound for numerous applications .

Propriétés

Numéro CAS |

9045-28-7 |

|---|---|

Formule moléculaire |

C29H50O21 |

Poids moléculaire |

734.7 g/mol |

Nom IUPAC |

[2-[2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate |

InChI |

InChI=1S/C29H50O21/c1-9-15(34)16(35)24(13(7-32)44-9)49-28-20(39)18(37)25(50-29-26(45-10(2)33)21(40)23(42-4)12(6-31)47-29)14(48-28)8-43-27-19(38)17(36)22(41-3)11(5-30)46-27/h9,11-32,34-40H,5-8H2,1-4H3 |

Clé InChI |

MKRNVBXERAPZOP-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)OC(=O)C)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)OC(=O)C)O)O)O)O |

| 9045-28-7 | |

Synonymes |

Amprac 01 starch acetate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3S,6S,9S,15S,21S,24S,26R)-1,26-dihydroxy-6,15-bis(hydroxymethyl)-24-(2-methylpropyl)-21-propan-2-yl-4,7,13,16,19,22,25-heptazatetracyclo[20.3.1.13,25.09,13]heptacosane-5,8,14,17,20,23,27-heptone](/img/structure/B1263780.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B1263781.png)

![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B1263785.png)

![(2R,8S,19Z)-5,8-dihydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}-5,11-dioxo-4,6,10-trioxa-5lambda(5)-phosphaoctacos-19-en-1-yl (9Z)-octadec-9-enoate](/img/structure/B1263793.png)